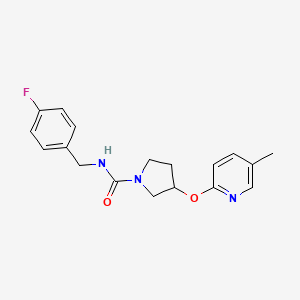

N-(4-fluorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O2/c1-13-2-7-17(20-10-13)24-16-8-9-22(12-16)18(23)21-11-14-3-5-15(19)6-4-14/h2-7,10,16H,8-9,11-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTAWYFFJSQFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C15H17FN2O2

- Molecular Weight : 276.31 g/mol

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes involved in cancer cell proliferation. For example, studies on related pyrrolo[2,3-d]pyrimidine antifolates demonstrated their ability to inhibit folate receptor α-expressing tumor cells by affecting nucleotide biosynthesis pathways .

- Antiproliferative Effects : Similar compounds have been documented to induce apoptosis in cancer cells. Research suggests that the antiproliferative effects are mediated through cellular metabolic pathways and ATP pool depletion .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Folate receptor α | 0.5 | |

| Enzyme Inhibition | GARFTase | 0.8 | |

| Antimicrobial | Staphylococcus aureus | 3.12 | |

| Anti-inflammatory | COX-2 | 0.04 |

Case Studies

Several studies have explored the biological activity of compounds closely related to this compound:

- Antitumor Activity : A study investigating pyrrolo[2,3-d]pyrimidine derivatives found that certain analogues exhibited potent antiproliferative effects against cancer cell lines, suggesting that modifications in the side chains can enhance activity against specific targets .

- Enzyme Inhibition : Another study highlighted the dual inhibition of GARFTase and AICARFTase by a related compound, which led to significant ATP depletion in cancer cells, indicating a novel mechanism for anticancer activity .

- Antibacterial Properties : Research into pyrrole derivatives indicated promising antibacterial activity against Staphylococcus aureus, with MIC values comparable to established antibiotics, showcasing the potential for developing new antibacterial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Carboxamide Derivatives

Key Structural Variations and Implications

Analysis :

- The target compound’s 4-fluorobenzyl group contrasts with trifluoroethyl () and 4-fluorophenyl (), suggesting differences in steric bulk and electronic effects.

- The 5-methylpyridin-2-yloxy group (target) vs. morpholinopyridine () highlights divergent strategies for target engagement: pyridinyloxy may favor CNS targets, while morpholine enhances solubility .

Fluorinated Aromatic Systems

Role of Fluorination

Analysis :

- Fluorination at the benzyl (target) vs. GPCR targets) .

Pyridinyloxy and Related Heterocycles

Impact on Bioactivity

Research Findings and Inferred Properties

- Metabolic Stability: Fluorination (target, ) likely reduces CYP450-mediated oxidation compared to non-fluorinated analogs.

- Solubility : The 5-oxopyrrolidine in and furan in may enhance aqueous solubility vs. the target’s lipophilic profile.

- Target Selectivity : The pyridinyloxy group (target) could favor CB1 or kinase targets, while morpholine () may improve solubility for oral dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.